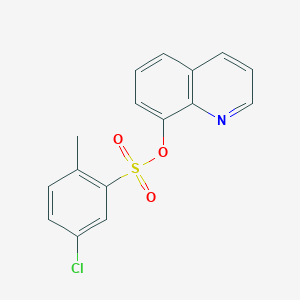
Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate typically involves the reaction of quinolin-8-ol with 5-chloro-2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinolin-8-yl 5-chloro-2-methylbenzenesulfonic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of quinolin-8-yl 5-amino-2-methylbenzenesulfonate or quinolin-8-yl 5-thio-2-methylbenzenesulfonate.
Scientific Research Applications
Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Quinolin-8-yl 5-chloro-2-ethoxybenzenesulfonate
- Quinolin-8-yl 5-chloro-2-methylbenzenesulfonamide
- Quinolin-8-yl 5-chloro-2-methylbenzenesulfonic acid
Comparison: Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C16H12ClNO3S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
quinolin-8-yl 5-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-7-8-13(17)10-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 |
InChI Key |
NQEBBEHAPNZEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11520111.png)
![2-[(2E)-2-{1-[(E)-(4-chlorophenyl)diazenyl]ethylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11520124.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11520126.png)
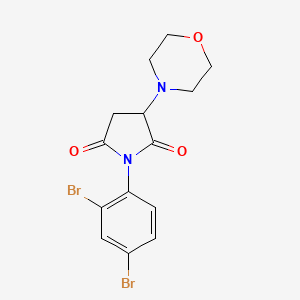
![N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B11520143.png)
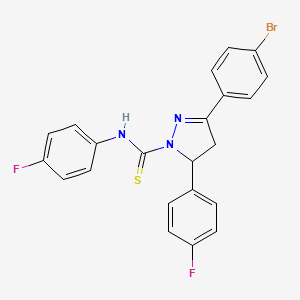
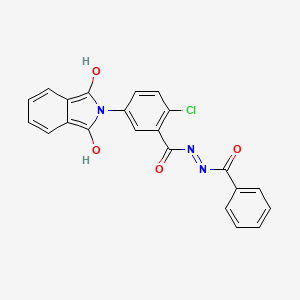
![4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11520160.png)
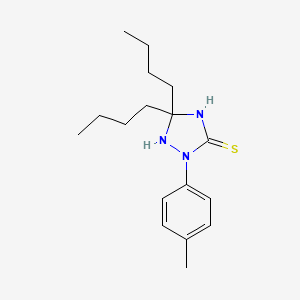
![[4-(4-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11520165.png)
![Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholyl)ethyl]-](/img/structure/B11520176.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11520188.png)
![methyl 2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11520190.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate](/img/structure/B11520195.png)
